N-Benzyl-2,2,2-trifluoro-N-(3-oxopropyl)acetamide
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Overview
Description
N-Benzyl-2,2,2-trifluoro-N-(3-oxopropyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a benzyl group, a trifluoromethyl group, and an oxopropyl group attached to the acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2,2,2-trifluoro-N-(3-oxopropyl)acetamide typically involves the reaction of benzylamine with 2,2,2-trifluoroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with 3-oxopropylamine to yield the final product. The reaction conditions generally include maintaining a low temperature to control the reactivity of the trifluoroacetyl chloride and to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2,2,2-trifluoro-N-(3-oxopropyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or trifluoromethyl positions, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted acetamides.
Scientific Research Applications
N-Benzyl-2,2,2-trifluoro-N-(3-oxopropyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-Benzyl-2,2,2-trifluoro-N-(3-oxopropyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The benzyl group can participate in π-π interactions with aromatic residues in proteins, while the oxopropyl group can form hydrogen bonds with active site residues. These interactions collectively contribute to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-2,2,2-trifluoroacetamide
- N-Benzyl-2,2,2-trifluoro-N-methylacetamide
- 2,2,2-Trifluoro-N-®-α-methylbenzyl acetamide
Uniqueness
N-Benzyl-2,2,2-trifluoro-N-(3-oxopropyl)acetamide is unique due to the presence of the oxopropyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The combination of trifluoromethyl and benzyl groups also enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
CAS No. |
112548-80-8 |
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Molecular Formula |
C12H12F3NO2 |
Molecular Weight |
259.22 g/mol |
IUPAC Name |
N-benzyl-2,2,2-trifluoro-N-(3-oxopropyl)acetamide |
InChI |
InChI=1S/C12H12F3NO2/c13-12(14,15)11(18)16(7-4-8-17)9-10-5-2-1-3-6-10/h1-3,5-6,8H,4,7,9H2 |
InChI Key |
WBACRLNZOLESHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCC=O)C(=O)C(F)(F)F |
Origin of Product |
United States |
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